2-Azido-1-(3,4-dihydroxyphenyl)ethanone

Description

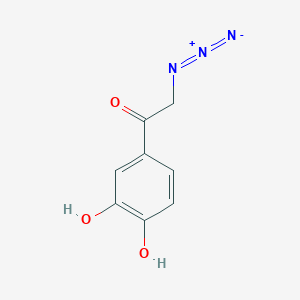

2-Azido-1-(3,4-dihydroxyphenyl)ethanone is a synthetic organic compound featuring an ethanone backbone substituted with an azide (-N₃) group and a 3,4-dihydroxyphenyl (catechol) moiety.

Properties

CAS No. |

165947-83-1 |

|---|---|

Molecular Formula |

C8H7N3O3 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-azido-1-(3,4-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H7N3O3/c9-11-10-4-8(14)5-1-2-6(12)7(13)3-5/h1-3,12-13H,4H2 |

InChI Key |

SMTHBLYIAYTTHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN=[N+]=[N-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-1-(3,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the azidation of 1-(3,4-dihydroxyphenyl)ethanone. The reaction typically employs sodium azide (NaN₃) as the azidating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the azido group.

Industrial Production Methods

Industrial production of 1-(3,4-dihydroxyphenyl)-2-azidoethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(3,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The azido group can be reduced to an amine.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the azido group to an amine.

Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products

Oxidation: Formation of 3,4-dihydroxyphenylquinone.

Reduction: Formation of 1-(3,4-dihydroxyphenyl)-2-aminoethanone.

Substitution: Formation of substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-1-(3,4-dihydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for bioactive compounds.

Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-azidoethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the azido group can undergo click chemistry reactions, making it a versatile tool in bioconjugation and drug development. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing cellular pathways and functions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 2-Azido-1-(3,4-dihydroxyphenyl)ethanone with three analogs from literature:

Substituent Effects on Reactivity and Solubility

- 3,4-Dihydroxyphenyl vs. 4-Methylphenyl (): The catechol group in the target compound enhances water solubility and hydrogen-bonding capacity compared to the hydrophobic 4-methylphenyl analog. This difference may influence applications in biological systems or aqueous-phase reactions.

- Ortho- vs. In contrast, the 3,4-dihydroxy configuration allows intermolecular interactions, favoring solubility and metal chelation.

- Complex Benzothiophene Substituent (): The fused aromatic system in ’s compound extends π-conjugation, suggesting utility in optoelectronics or photodynamic therapy. The sulfur atom in benzothiophene may also alter redox behavior compared to oxygen-rich analogs.

Azide Group Reactivity

The electron-donating hydroxyl groups in the target compound may stabilize the azide moiety, delaying thermal decomposition compared to non-polar analogs like 2-Azido-1-(4-methylphenyl)ethanone. However, steric hindrance in the 2-hydroxyphenyl analog () could reduce its efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.